molecular formula C13H12N2OS B2701648 (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-08-4

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2701648
CAS No.: 865181-08-4
M. Wt: 244.31
InChI Key: SOOCUOKBLTVIFD-YPKPFQOOSA-N
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Description

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the reaction of 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an inhibitor of certain enzymes and proteins. It has shown promise in inhibiting kinases and other enzymes involved in cell signaling pathways, making it a potential candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used as an intermediate in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for use in the synthesis of high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme or protein, inhibiting its activity and disrupting the associated signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or other cellular effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
  • 5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Uniqueness

(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to its specific structural features, such as the presence of the propionamide group and the (Z)-configuration. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The presence of the propionamide group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to target enzymes and proteins.

Properties

IUPAC Name

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-9-15-10-7-5-6-8-11(10)17-13(15)14-12(16)4-2/h1,5-8H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOCUOKBLTVIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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